1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride
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Overview
Description
1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features, which include a piperidine ring, a benzyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. These structural elements contribute to its versatility and functionality in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final step involves the hydrochloride salt formation to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and high-throughput techniques can streamline the process, ensuring high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the benzyl group.
Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other protecting groups or functional moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines or modified piperidine rings .
Scientific Research Applications
1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the free amine, which can then participate in further chemical reactions. The benzyl group and piperidine ring contribute to the compound’s binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate: Similar in structure but contains a threonine residue instead of a piperidine ring.
1-Benzyl-4-({N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,3,3-trifluoroalanyl}amino)-4-piperidinecarboxylic acid: Contains a trifluoroalanyl group, which imparts different chemical properties.
Uniqueness
1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride is unique due to its combination of a piperidine ring, benzyl group, and Fmoc protecting group. This combination provides a versatile platform for chemical modifications and biological interactions, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C28H29ClN2O4 |
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Molecular Weight |
493.0 g/mol |
IUPAC Name |
1-benzyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C28H28N2O4.ClH/c31-26(32)28(14-16-30(17-15-28)18-20-8-2-1-3-9-20)29-27(33)34-19-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25;/h1-13,25H,14-19H2,(H,29,33)(H,31,32);1H |
InChI Key |
NUCKOASFJQYWRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5.Cl |
Origin of Product |
United States |
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